ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted with two ester functionalities. The piperidine ring is functionalized at the 1-position with a 5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl group and at the 4-position with an ethyl carboxylate. Its synthesis likely involves multi-step reactions, including esterification and coupling strategies similar to those described in related piperidine derivatives .
Properties
IUPAC Name |
ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-2-26-21(25)16-8-10-22(11-9-16)20(24)18-12-17(23)19(14-28-18)27-13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWXITYBIDCDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Pyranone Moiety: The pyranone ring can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated precursor.
Coupling with Piperidine: The piperidine ring is then coupled with the pyranone moiety through an esterification reaction, often using ethyl chloroformate or a similar reagent to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ester or benzyloxy groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN O
- Molecular Weight : 385.4 g/mol
- CAS Number : 1021134-47-3
The compound features a piperidine ring linked to a pyranone moiety and an ester functional group, which contributes to its diverse chemical reactivity and biological activities.
Organic Synthesis
Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.
Key Reactions :
- Oxidation : The benzyloxy group can be oxidized to yield benzaldehyde.
- Reduction : Carbonyl groups may be reduced to corresponding alcohols, facilitating further chemical transformations .
The compound has garnered attention for its potential biological activities, particularly in drug discovery. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic exploration.
Case Study :
A study published in the Tropical Journal of Pharmaceutical Research evaluated similar compounds with piperidine structures for anticancer activity. The findings suggested that modifications in the piperidine ring could enhance efficacy against cancer cell lines .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic potential against various diseases, including infections and cancers. The compound's interaction with specific molecular targets is under exploration.
Mechanism of Action :
While the precise mechanisms are not fully elucidated, it is believed that the compound interacts with enzymes and receptors involved in critical cellular processes such as signal transduction and metabolism.
Mechanism of Action
The mechanism by which ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes such as signal transduction, metabolism, and gene expression.
Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its biological activities.
Comparison with Similar Compounds
Key Observations :
- Synthesis Complexity : The target compound’s pyran-2-carbonyl group likely requires specialized coupling conditions, whereas derivatives like (7) use simpler oxime formation .
- Ring Systems: The naphthyridine derivative (1-1/1-2) has a rigid bicyclic structure, contrasting with the target compound’s monocyclic pyran ring.
- Functional Groups: The benzyloxy group in the target compound distinguishes it from the methoxyimino group in (7) and the triazolopyrazine in ’s compound, altering solubility and steric bulk.
Spectral and Physical Properties
Table 2: NMR and Chromatographic Data Comparison
Key Observations :
- Ester Signals : All compounds show characteristic ester triplet signals (e.g., δ ~1.24 ppm for CH₃ in (1-2)), but the target compound’s benzyloxy group would introduce distinct aromatic peaks.
- Chromatography : The naphthyridine derivative (1-2) exhibits lower polarity (Rf = 0.36) compared to (7) (Rf = 0.56), reflecting differences in hydrogen-bonding groups.
Biological Activity
Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate (CAS Number: 1021134-47-3) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.4 g/mol. The compound features a piperidine ring, a pyranone moiety, and an ester functional group, which contribute to its unique biological properties.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with several molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, particularly Src family kinases (SFKs), which are crucial in cancer progression .
- Receptor Modulation : Potential interactions with G protein-coupled receptors (GPCRs) may influence cellular signaling processes, including apoptosis and cell proliferation .
Anticancer Activity
Research indicates that derivatives of the pyranone structure exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation:
- In vitro Studies : Preliminary studies demonstrate that this compound can effectively reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent .
Research Findings and Case Studies
A detailed investigation into the biological activity of this compound includes the following findings:
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-piperidinecarboxylate | Lacks pyranone and benzyloxy groups | Limited biological activity |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Different substitution pattern on piperidine | Moderate activity against certain cancers |
| Ethyl 1-(4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate | Lacks benzyloxy group | Reduced complexity and potential activity |
Q & A
Basic Research Questions
Q. What are common synthetic routes for ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, coupling, and protection/deprotection strategies. For example:
- Step 1 : Piperidine-4-carboxylate derivatives can be functionalized via alkylation using reagents like 1-bromo-2-chloroethane in the presence of organic bases (e.g., DIPEA) in solvents such as THF or dichloromethane .
- Step 2 : The benzyloxy-protected pyran-4-one moiety is introduced via nucleophilic acyl substitution or coupling reactions, often using carbonyl activators (e.g., DCC/DMAP).
- Key Considerations : Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., toluene vs. acetone) can improve intermediate stability .
Q. How is the compound’s purity validated during synthesis?
- Methodological Answer :
- Chromatography : Column chromatography (silica gel, hexane/EtOAC gradients) and preparative HPLC are used for purification .
- Spectroscopy : H/C NMR confirms structural integrity, while LC-MS detects trace impurities (<1%). For crystalline intermediates, X-ray diffraction (refined via SHELXL) resolves stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to volatile organic solvents (e.g., dichloromethane) .
- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold water before disposal .
Advanced Research Questions
Q. How can researchers optimize low yields in the pyran-piperidine coupling step?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance carbonyl reactivity but may require lower temperatures (0–5°C) to suppress side reactions .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) can accelerate coupling. Kinetic studies (e.g., in situ IR) help identify rate-limiting steps .
- Contradiction Resolution : If NMR shows unexpected peaks, consider competing pathways (e.g., ester hydrolysis under basic conditions) and adjust pH or reaction time .
Q. What computational methods are used to analyze conformational flexibility of the piperidine ring?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane displacements using X-ray or DFT-optimized geometries .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on ring inversion barriers. Tools like Gaussian or ORCA calculate free-energy profiles .
- Case Study : A 2022 study linked piperidine puckering (q = 0.42 Å) to altered binding affinity in kinase inhibitors, emphasizing the role of solvent entropy .
Q. How can crystallographic disorder in the benzyloxy group be resolved?
- Methodological Answer :
- Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disordered regions. Constraints (e.g., SIMU, DELU) stabilize thermal motion parameters .
- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps. For twinned crystals, twin law refinement (BASF) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
